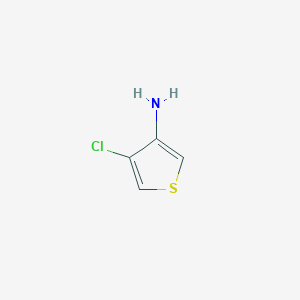
4-Chlor-3-Aminothiophen
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-Chlorothiophen-3-amine is C4H4ClNS. This indicates that it contains four carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom.Physical And Chemical Properties Analysis
4-Chlorothiophen-3-amine has a molecular weight of 133.6 g/mol. Unfortunately, the search results do not provide further information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Analgesie und entzündungshemmende Anwendungen
Derivate von 4-Chlor-3-Aminothiophen wurden auf ihr Potenzial zur Behandlung von Schmerzen und Entzündungen untersucht. In einem mehrstufigen synthetischen Ansatz synthetisierten Forscher neue Thiazol-Derivate und untersuchten deren in vitro entzündungshemmende Potenziale unter Verwendung von Enzymassays. Diese Verbindungen zeigten vielversprechende Ergebnisse als potente Inhibitoren von COX-2, wobei einige Derivate eine selektive Hemmung aufwiesen, die mit Celecoxib vergleichbar ist . Die in vivo Studien bestätigten außerdem ihre analgetische und entzündungshemmende Wirkung, was sie zu potenziellen Kandidaten für neue entzündungshemmende Medikamente macht .
Antibakterielle Aktivität
Die antimikrobiellen Eigenschaften von this compound-Derivaten wurden untersucht, um der Arzneimittelresistenz von Krankheitserregern entgegenzuwirken. Diese Derivate zeigten vielversprechende Ergebnisse gegen bakterielle (grampositive und gramnegative) und pilzliche Arten. Die molekularen Strukturen dieser Verbindungen wurden durch spektroanalytische Daten bestätigt, und ihre in vitro antimikrobielle Aktivität wurde mit der turbidimetrischen Methode bewertet .
Antiproliferative Mittel
Auf der Suche nach neuen Behandlungen gegen Krebs wurden this compound-Derivate synthetisiert und auf ihre antiproliferative Aktivität untersucht. Diese Verbindungen wurden an menschlichen Brustadenokarzinom-Zellinien getestet, wobei einige eine signifikante Aktivität zeigten. Molekular-Docking-Studien wurden ebenfalls durchgeführt, um die Bindungsart aktiver Verbindungen mit Rezeptoren zu untersuchen, was ihr Potenzial als Leitstrukturen für ein rationales Arzneimittel-Design aufzeigt .
Molekularmodellierung
Die Derivate von this compound wurden in der Molekularmodellierung verwendet, um ihre Wechselwirkung mit biologischen Zielmolekülen zu verstehen. Dies ist entscheidend für die Entwicklung neuer Medikamente, da es hilft, die Wirksamkeit und die potenziellen Nebenwirkungen der Verbindungen vorherzusagen, bevor sie im Labor synthetisiert und getestet werden .
Synthese von Thiazol-Derivaten
This compound ist ein wichtiger Ausgangsstoff für die Synthese pharmakologisch wichtiger Thiazol-Derivate. Diese Derivate wurden synthetisiert und modifiziert, um ihre pharmakologischen Aktivitäten, wie z. B. entzündungshemmende und analgetische Eigenschaften, zu verstärken .
Arzneimittelentwicklung
Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung in der Arzneimittelentwicklung. Seine Derivate werden auf verschiedene medizinische Eigenschaften untersucht, darunter entzündungshemmende, antibakterielle, antifungale, antituberkulöse und antitumorale Aktivitäten. Die Vielseitigkeit dieser Verbindung ermöglicht die Erforschung neuer Therapeutika .
Immunmetabolismus-Forschung
Zu den jüngsten Fortschritten im Bereich des Immunmetabolismus gehören Studien zu this compound-Derivaten. Diese Studien konzentrieren sich darauf, wie metabolische Prozesse innerhalb des Immunsystems durch neue Verbindungen beeinflusst werden können, was möglicherweise zu neuartigen Behandlungen für Krankheiten führt, die mit dem Immunsystem zusammenhängen .
Chemische Synthese und Modifikation
This compound dient als Baustein in der chemischen Synthese. Es wird verwendet, um eine Vielzahl von Verbindungen mit unterschiedlichen Eigenschaften und Anwendungen zu erzeugen. So kann es beispielsweise bei niedrigen Temperaturen mit N-Bromsuccinimid behandelt und anschliessend mit primären oder sekundären Aminen behandelt werden, um neue Verbindungen mit potenziellen pharmakologischen Aktivitäten zu erhalten .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-Chlorothiophen-3-amine are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs .
Mode of Action
4-Chlorothiophen-3-amine interacts with its targets, the COX-1, COX-2, and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-1, COX-2, and 5-LOX enzymes by 4-Chlorothiophen-3-amine affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes in this pathway, 4-Chlorothiophen-3-amine reduces the production of these mediators, thereby alleviating inflammation .
Pharmacokinetics
It’s known that the adme properties of a compound can greatly impact its bioavailability
Result of Action
The molecular and cellular effects of 4-Chlorothiophen-3-amine’s action primarily involve the reduction of inflammation. By inhibiting the activity of COX-1, COX-2, and 5-LOX enzymes, 4-Chlorothiophen-3-amine reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiophen-3-amine. It’s generally known that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound
Biochemische Analyse
Biochemical Properties
4-Chlorothiophen-3-amine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX). These interactions are significant as they contribute to the compound’s anti-inflammatory properties . The compound acts as a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM, and also shows inhibitory activity against 5-LOX .
Cellular Effects
4-Chlorothiophen-3-amine has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antimicrobial and antiproliferative activities, making it a potential candidate for combating drug-resistant pathogens and cancerous cells . The compound’s ability to inhibit COX-2 and 5-LOX enzymes also suggests its role in reducing inflammation and pain at the cellular level .
Molecular Mechanism
The molecular mechanism of 4-Chlorothiophen-3-amine involves its binding interactions with specific biomolecules. It acts as an inhibitor of COX-2 and 5-LOX enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound’s structure allows it to interact with various proteins and enzymes, leading to changes in gene expression and cellular responses . These interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorothiophen-3-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, and its degradation products have been analyzed to ensure its efficacy in long-term studies
Dosage Effects in Animal Models
The effects of 4-Chlorothiophen-3-amine vary with different dosages in animal models. Studies have shown that the compound exhibits significant anti-inflammatory and analgesic effects at concentrations of 5, 10, and 20 mg/kg body weight . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Chlorothiophen-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism includes interactions with COX-2 and 5-LOX enzymes, which play a role in its anti-inflammatory properties . Additionally, its metabolic pathways may affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Chlorothiophen-3-amine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
4-Chlorothiophen-3-amine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its therapeutic efficacy.
Eigenschaften
IUPAC Name |
4-chlorothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-1-7-2-4(3)6/h1-2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMRYCTWBDPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622811 | |
| Record name | 4-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632356-42-4 | |
| Record name | 4-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorothiophen-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
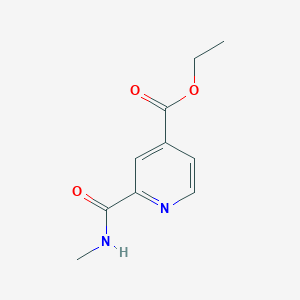



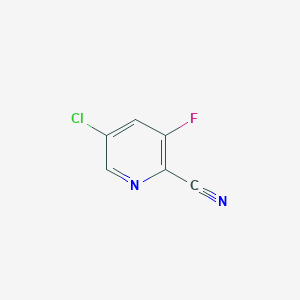
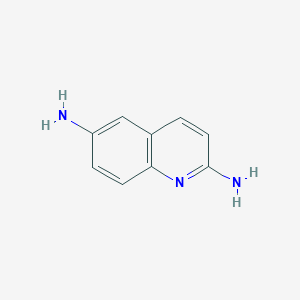

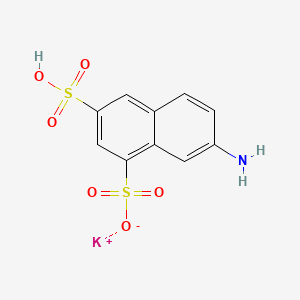

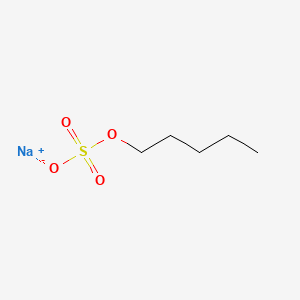
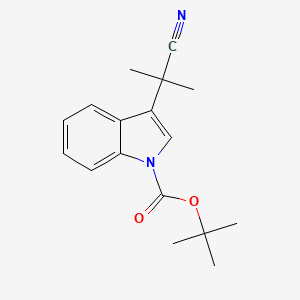
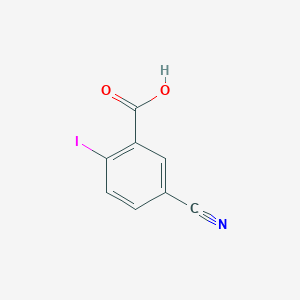
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
